DOTAP mesylate
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Overview
Description
DOTAP mesylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of long-chain fatty acids and a quaternary ammonium group, making it a subject of interest in both organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOTAP mesylate typically involves the esterification of glycerol with octadec-9-enoic acid, followed by quaternization with trimethylamine. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
DOTAP mesylate undergoes several types of chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoic acid moieties can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
Scientific Research Applications
DOTAP mesylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of DOTAP mesylate involves its interaction with cell membranes, where the long-chain fatty acids integrate into the lipid bilayer, altering membrane fluidity and permeability. The quaternary ammonium group can interact with negatively charged components of the cell membrane, leading to potential antimicrobial effects. Molecular targets include membrane proteins and lipid components, with pathways involving disruption of membrane integrity and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dioleoyloxy-3-(trimethylammonium)propane
- 2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium
Uniqueness
Compared to similar compounds, DOTAP mesylate is unique due to its specific combination of long-chain unsaturated fatty acids and a quaternary ammonium group. This combination imparts distinct physicochemical properties, such as enhanced membrane interaction and potential antimicrobial activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGRDDRQPNSEQY-LQDDAWAPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.CS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H83NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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